molecular formula C6H12BrNO2 B1436330 N-[2-(2-bromoethoxy)ethyl]acetamide CAS No. 1540468-59-4

N-[2-(2-bromoethoxy)ethyl]acetamide

Cat. No.: B1436330
CAS No.: 1540468-59-4
M. Wt: 210.07 g/mol
InChI Key: SNZFTGWTTWWKHN-UHFFFAOYSA-N
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Description

N-[2-(2-bromoethoxy)ethyl]acetamide ( 1540468-59-4 ) is a bromoacetamide derivative with the molecular formula C 6 H 12 BrNO 2 and a molecular weight of 210.07 g/mol . This compound is characterized by its electrophilic bromoacetamide moiety, which is known for its reactivity in alkylation and nucleophilic substitution reactions . The structure also features a flexible ethoxyethyl side chain, which can influence the compound's solubility and steric properties, making it a valuable intermediate in organic and medicinal chemistry . Its primary research value lies in its application as a key synthetic building block. The bromine atom acts as a good leaving group, enabling this compound to participate in various chemical transformations to create more complex molecules . Such bromoacetamide derivatives are often explored for their potential in drug discovery and development, particularly in constructing compounds for pharmacological investigation . Researchers utilize it in the synthesis of specialized chemicals, including potential biochemical probes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZFTGWTTWWKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540468-59-4
Record name N-[2-(2-bromoethoxy)ethyl]acetamide
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Chemical Reactivity and Transformation Studies of N 2 2 Bromoethoxy Ethyl Acetamide

Functional Group Interconversions and Derivatizations of N-[2-(2-bromoethoxy)ethyl]acetamide

Beyond the substitution at the bromide center, the amide and ether linkages of this compound can undergo various transformations.

Amide Hydrolysis: The acetamide (B32628) group can be hydrolyzed to a primary amine (2-(2-bromoethoxy)ethanamine) and acetic acid. This reaction can be catalyzed by either acid or base. patsnap.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis typically proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate and an amine. youtube.com This process is generally irreversible as the final deprotonation of the resulting carboxylic acid by the amine drives the reaction to completion.

Ether Hydrolysis: The ether linkage (C-O-C) is generally stable and requires harsh conditions to be cleaved, such as concentrated strong acids (e.g., HBr or HI) at high temperatures. Under such conditions, the ether oxygen is protonated, followed by nucleophilic attack by a halide ion.

The acetamide group can undergo several reactions other than hydrolysis.

Reduction: The amide can be reduced to a secondary amine, N-ethyl-2-(2-bromoethoxy)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

Dehydration: Treatment with a strong dehydrating agent can convert the acetamide into a nitrile, although this is less common for N-substituted amides.

Hofmann Rearrangement: While theoretically possible, the Hofmann rearrangement, which converts an amide to a primary amine with one less carbon atom, would require treatment with bromine in a basic solution and would likely be complicated by reactions at the alkyl bromide site. patsnap.com

Amphoteric Nature: Like other simple amides, the acetamide group exhibits weak acidic and basic properties (amphoteric character). It can be deprotonated at the nitrogen by a very strong base or protonated at the carbonyl oxygen by a strong acid. youtube.com

Transformations Involving the Bromoethoxy Moiety

The bromoethoxy portion of this compound is the primary site for transformations such as reduction and elimination, offering pathways to modify the molecule's structure and functionality.

Reduction: The bromoalkane functionality can be reduced to an alkane, effectively replacing the bromine atom with a hydrogen atom. This transformation is typically achieved using hydride-donating reducing agents. While specific studies on this compound are not extensively documented in readily available literature, the reduction of bromoalkanes is a well-established reaction in organic chemistry.

Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce amides under standard conditions. youtube.com However, the reduction of amides with NaBH₄ can be achieved under more forcing conditions, such as high temperatures (e.g., 162 °C in diglyme) or with the addition of activating agents like triflic anhydride (B1165640) (Tf₂O). rsc.orgpsu.eduresearchgate.netorganic-chemistry.org The reduction of the bromo group is generally more facile than the amide reduction with NaBH₄. The choice of reducing agent and reaction conditions can, therefore, allow for selective transformation of the bromoethoxy moiety while preserving the acetamide group.

For instance, the reduction of a primary bromoalkane to its corresponding alkane can be represented by the following general reaction scheme:

R-Br + [H] → R-H + HBr

The specific conditions for the reduction of this compound would likely involve dissolving the compound in a suitable solvent, such as an alcohol or an ether, and treating it with a hydride source like NaBH₄. The reaction progress would be monitored to ensure the selective reduction of the carbon-bromine bond.

Elimination: The bromoethoxy moiety can also undergo elimination reactions, typically in the presence of a strong, non-nucleophilic base. This reaction, known as dehydrohalogenation, results in the formation of an alkene by removing the bromine atom and a proton from an adjacent carbon atom. google.com The use of a strong base, such as potassium hydroxide (KOH) dissolved in ethanol, and elevated temperatures generally favors elimination over the competing nucleophilic substitution reaction. youtube.comyoutube.com

The generally accepted mechanism for this type of elimination is the E2 (bimolecular elimination) mechanism, which is a one-step process. libretexts.org The base abstracts a proton from the carbon adjacent to the one bearing the bromine, and simultaneously, the carbon-bromine bond breaks, and a double bond is formed between the two carbon atoms.

For this compound, an elimination reaction would be expected to yield N-(2-vinyloxyethyl)acetamide. The reaction conditions would involve heating the compound with a strong base like ethanolic KOH.

Reaction TypeReagents and ConditionsExpected Product
Reduction NaBH₄ in a suitable solvent (e.g., ethanol)N-(2-ethoxyethyl)acetamide
Elimination Strong base (e.g., KOH) in ethanol, heatN-(2-vinyloxyethyl)acetamide

Cyclization and Ring-Forming Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both a nucleophilic amide nitrogen (after deprotonation) and an electrophilic bromoethyl group, makes it an ideal candidate for cyclization reactions to form heterocyclic structures.

Intramolecular Cyclization for Heterocycle Synthesis

This compound can undergo intramolecular cyclization to form N-acetylmorpholine. This reaction typically proceeds under basic conditions, where the amide proton is removed by a base, generating an amidate anion. This internal nucleophile then attacks the electrophilic carbon of the bromoethoxy group in an intramolecular SN2 reaction, displacing the bromide ion and forming the six-membered morpholine (B109124) ring.

While specific documented syntheses starting directly from this compound are not prevalent in the searched literature, the synthesis of N-acetylmorpholine from morpholine and an acetylating agent is a common industrial process. google.com The intramolecular cyclization of a precursor like this compound represents a plausible alternative synthetic route. The general principle of intramolecular cyclization of haloamides is a known method for the synthesis of N-heterocycles.

The reaction would likely be carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent to facilitate the formation of the amidate and the subsequent intramolecular cyclization.

Application as a Core Building Block in Macrocyclic Chemistry (e.g., Polyaza-Crown Compounds)

The structural features of this compound make it a valuable precursor for the synthesis of more complex macrocyclic structures, particularly polyaza-crown compounds. These macrocycles are known for their ability to selectively bind cations and have applications in various fields, including catalysis and ion transport. youtube.comlibretexts.org

The synthesis of polyaza-crown ethers often involves the reaction of diamines or polyamines with dihalides or other bifunctional electrophiles. This compound, after deamidation to the corresponding amine, N-(2-(2-bromoethoxy)ethyl)amine, can serve as a key building block in such syntheses. The primary amine can react with a suitable diacid chloride or another difunctional compound to form a larger open-chain precursor, which can then undergo macrocyclization.

Alternatively, the bromoethoxy moiety can be utilized directly in reactions with polyamines to construct the macrocyclic framework. For instance, the reaction of a polyamine with two equivalents of this compound under basic conditions could lead to the formation of a larger, functionalized open-chain molecule. Subsequent intramolecular cyclization would then yield the desired polyaza-crown ether. The acetamide group can be hydrolyzed in a later step to provide a secondary amine within the macrocycle, which can be further functionalized.

A study by Bradshaw et al. describes convenient syntheses of N-[2-(2-hydroxyethoxy)ethyl]-substituted polyaza-crown ethers, highlighting the utility of the hydroxyethoxyethyl side arm in creating lariat (B8276320) ethers. organic-chemistry.org The bromo-analogue, this compound, provides a reactive handle that can be converted to this hydroxyethoxyethyl group or other functionalities, demonstrating its potential as a versatile building block in macrocyclic chemistry.

Precursor CompoundTarget Macrocycle TypeSynthetic Strategy
This compound (or its derivatives)Polyaza-crown ethersReaction with polyamines followed by intramolecular cyclization.
This compoundFunctionalized MacrocyclesUtilization of the bromoethoxy group for attachment to a pre-formed macrocycle or as a reactive arm in a macrocyclization reaction.

Advanced Spectroscopic and Analytical Characterization Techniques for N 2 2 Bromoethoxy Ethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR, Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-[2-(2-bromoethoxy)ethyl]acetamide.

Acetamide (B32628) Group: The methyl protons (CH₃) of the acetamide group are anticipated to appear as a singlet in the upfield region, typically around δ 2.0 ppm. The N-H proton of the secondary amide will likely be observed as a broad singlet, with its chemical shift being solvent-dependent, generally in the range of δ 5.5-8.5 ppm.

Ethyl Linker: The methylene (B1212753) protons of the ethylenediamine (B42938) backbone will exhibit distinct signals. The protons on the carbon adjacent to the nitrogen of the acetamide group (-NH-CH₂-) are expected to resonate as a triplet around δ 3.4 ppm. The other methylene protons (-O-CH₂-CH₂-NH-) will also appear as a triplet at a slightly different chemical shift, likely around δ 3.6 ppm.

Bromoethoxy Group: The methylene protons adjacent to the ether oxygen (-O-CH₂-) are predicted to be a triplet at approximately δ 3.8 ppm. The methylene protons next to the bromine atom (-CH₂-Br) will be the most downfield of the aliphatic protons due to the strong deshielding effect of bromine, appearing as a triplet around δ 3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon of the acetamide group is expected to have a chemical shift in the range of δ 170-175 ppm.

Aliphatic Carbons: The methyl carbon of the acetamide group will be found in the upfield region, around δ 23 ppm. The methylene carbons of the ethyl and ethoxy chains will have distinct signals. The carbon adjacent to the amide nitrogen (-NH-C H₂-) is expected around δ 40 ppm. The carbon adjacent to the ether oxygen and the amide nitrogen (-O-CH₂-C H₂-NH-) would be around δ 70 ppm. The carbon in the bromoethoxy group adjacent to the ether oxygen (-O-C H₂-) is anticipated around δ 71 ppm, and the carbon bonded to the bromine atom (-C H₂-Br) is expected to be the most downfield of the aliphatic carbons (excluding the carbonyl), at approximately δ 30 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and their direct attachment to specific carbon atoms, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the long-range C-H correlations, solidifying the structural assignment.

Variable Temperature (VT) NMR: In substituted acetamides, hindered rotation around the amide C-N bond can lead to the observation of distinct signals for atoms that would otherwise be equivalent. VT-NMR studies can be used to investigate such dynamic processes. By increasing the temperature, the rate of rotation increases, which can lead to the coalescence of these signals. This allows for the determination of the energy barrier for this rotation. For instance, studies on N,N-bis(2-hydroxyethyl)acetamide have utilized VT-NMR to determine the free energy barrier to rotation around the amide bond. bldpharm.com

Proton (¹H) Predicted Chemical Shift (δ ppm) Multiplicity Assignment
H-a~2.0SingletCH₃-C=O
H-b~3.4Triplet-NH-CH₂-
H-c~3.6Triplet-O-CH₂-CH₂-NH-
H-d~3.8Triplet-O-CH₂-
H-e~3.5Triplet-CH₂-Br
H-f~5.5 - 8.5Broad Singlet-NH-
Carbon (¹³C) Predicted Chemical Shift (δ ppm) Assignment
C-1~23C H₃-C=O
C-2~172-C =O
C-3~40-NH-C H₂-
C-4~70-O-CH₂-C H₂-NH-
C-5~71-O-C H₂-
C-6~30-C H₂-Br

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis (LCMS, GCMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass of this compound, which allows for the confirmation of its elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. bldpharm.com

The presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways:

Cleavage of the C-Br bond: Loss of the bromine atom would result in a significant fragment.

Cleavage of the ether bond: Scission of the C-O bond in the ethoxy group would lead to characteristic fragments.

Cleavage of the amide bond: Fragmentation at the amide linkage is also a common pathway.

McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral molecule.

Fragment Ion (m/z) Possible Structure/Identity
210/212[M]⁺, Molecular ion
167/169[M - C₂H₃O]⁺
131[M - Br]⁺
122/124[BrCH₂CH₂O]⁺
86[CH₃CONHCH₂CH₂]⁺
43[CH₃CO]⁺

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amide is expected in the region of 3350-3250 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the range of 3000-2850 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption due to the carbonyl stretch of the amide group is expected around 1650 cm⁻¹.

N-H Bend (Amide II band): The N-H bending vibration will likely be observed in the region of 1570-1515 cm⁻¹.

C-O Stretch: The C-O stretching of the ether linkage will produce a strong band in the 1150-1085 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide is expected around 1400 cm⁻¹.

C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹, will indicate the presence of the C-Br bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Br and C-C backbone stretches are often more prominent in the Raman spectrum.

Functional Group Predicted IR Absorption (cm⁻¹) Vibrational Mode
N-H3350-3250Stretch
C-H (aliphatic)3000-2850Stretch
C=O (amide)~1650Stretch (Amide I)
N-H1570-1515Bend (Amide II)
C-O (ether)1150-1085Stretch
C-N (amide)~1400Stretch
C-Br600-500Stretch

Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring (HPLC, GC, Flash Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and any isomers, as well as for monitoring the progress of its synthesis. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector (monitoring around 210-220 nm for the amide chromophore) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): GC can be used to assess the purity of the compound, provided it is sufficiently volatile and thermally stable. A polar capillary column would likely be employed. Derivatization may sometimes be necessary to increase volatility and thermal stability.

Flash Chromatography: This technique is used for the purification of the compound on a larger scale after synthesis. A silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, to elute the desired product.

Technique Stationary Phase Typical Mobile Phase/Carrier Gas Purpose
HPLCReversed-phase (e.g., C18)Water/Acetonitrile or Methanol gradientPurity assessment, reaction monitoring
GCPolar capillary columnHelium or NitrogenPurity assessment
Flash ChromatographySilica gelHexanes/Ethyl Acetate gradientPurification

Computational and Theoretical Investigations of N 2 2 Bromoethoxy Ethyl Acetamide

Quantum Chemical Studies on Molecular Structure, Conformational Preferences, and Stability (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and energetic landscape of molecules. For N-[2-(2-bromoethoxy)ethyl]acetamide, DFT calculations can elucidate the most stable geometric arrangements (conformers) and the energy barriers between them.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-N amide bond, the C-C, and C-O bonds of the ethyl ether chain. The rotation around the amide bond in acetamide (B32628) derivatives is known to be restricted, often leading to the existence of distinct rotational isomers or rotamers. researchgate.net DFT calculations can map the potential energy surface by systematically rotating key dihedral angles to identify energy minima, which correspond to stable conformers.

These calculations yield optimized structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer. This data provides a precise picture of the molecule's geometry.

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-31G level)*

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C=O 1.24 O=C-N 122.5
C-N (amide) 1.35 C-N-C 121.8
N-H 1.01 C-O-C 111.5
C-Br 1.95 O-C-C 109.8
**Dihedral Angles (°) **
H-N-C=O 180.0 (trans) C-O-C-C 178.5

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

By comparing the computed energies of different conformers, their relative stability can be determined. The energy differences are often small, suggesting that multiple conformations may coexist at room temperature, a factor crucial for the molecule's interactions and reactivity.

Analysis of Electronic Properties: Frontier Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

The electronic properties of a molecule govern its reactivity and interactions. Quantum chemical calculations provide detailed information about the distribution of electrons within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -9.85 Primarily localized on the bromine atom and the ether oxygen, indicating these are the primary sites for electron donation.
LUMO -0.75 Primarily localized around the antibonding σ* orbital of the C-Br bond.

| HOMO-LUMO Gap | 9.10 | Suggests moderate chemical stability. |

Note: The data in this table is hypothetical, based on typical values for halogenated ethers and amides.

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, revealing the polarity of bonds within the molecule. nih.govresearchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface provides a visual representation of the charge distribution. The MEP map would show negative potential (typically colored red) around electronegative atoms like the carbonyl oxygen and bromine, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the amide hydrogen, indicating a site for nucleophilic interaction.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations and Reactivity Predictions

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. A key transformation for this molecule is the nucleophilic substitution of the bromide group, a common reaction for alkyl bromides.

By modeling the reaction pathway, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. DFT calculations can accurately locate the geometry of the transition state and compute its energy. For instance, modeling the SN2 reaction with a nucleophile (e.g., hydroxide (B78521), OH⁻) would reveal the geometry of the five-coordinate carbon atom in the transition state.

Table 3: Illustrative Calculated Energies for the SN2 Reaction of this compound with a Nucleophile (Nu⁻)

Species Relative Energy (kJ/mol)
Reactants (Molecule + Nu⁻) 0
Transition State +85

Note: The energy values are illustrative and intended to demonstrate the typical profile of an exergonic SN2 reaction.

Such studies can compare different potential reaction pathways, for example, substitution versus elimination, to predict the major product under specific conditions. This predictive capability is a significant advantage of computational analysis. scispace.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for static structures and energies, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, allowing the molecule's movements, vibrations, and conformational changes to be observed.

For this compound, an MD simulation can be used to explore its conformational landscape more exhaustively than static calculations alone. The simulation would show transitions between different stable conformers, providing information on the flexibility of the ether linkage and the rotation around the amide bond.

Predictive Studies on Reactivity, Selectivity, and Interactions with Other Chemical Entities

The collective data from quantum chemical calculations and molecular dynamics simulations allows for robust predictions about the chemical behavior of this compound.

Reactivity: The FMO analysis (HOMO-LUMO) and MEP maps clearly identify the most reactive sites. The primary electrophilic center is the carbon atom bonded to the bromine, as indicated by the localization of the LUMO on the C-Br σ* orbital and the positive electrostatic potential. The primary nucleophilic/electron-donating sites are the oxygen and bromine atoms.

Selectivity: In reactions with molecules that have multiple reactive sites, these computational models can help predict selectivity. For instance, by calculating the activation energies for attack at different sites, the most favorable reaction pathway can be identified.

Interactions: The detailed model of geometry and charge distribution allows for the prediction of intermolecular interactions. The amide group, with its N-H donor and C=O acceptor, is a prime site for hydrogen bonding. These predictions are crucial for understanding how the molecule might bind to a biological target or self-assemble. The combination of a flexible hydrophilic chain and a reactive bromoalkyl group makes it a candidate for bioconjugation applications, where it could act as a linker molecule.

Strategic Applications in Complex Organic Synthesis

N-[2-(2-bromoethoxy)ethyl]acetamide as a Precursor for Bioconjugation Reagents and Linkers

The functional groups within this compound make it a suitable precursor for creating heterobifunctional linkers, which are essential tools in bioconjugation. The bromo group provides a reactive site for nucleophilic substitution, allowing it to be attached to biomolecules or other molecular entities.

A structurally similar compound, N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamide, is described as a heterobifunctional PEG linker. In this analogue, the bromide serves as a leaving group that can be displaced by nucleophiles for bioconjugation purposes. This suggests that this compound could function similarly, with its bromo group enabling covalent attachment to various substrates. The acetamide (B32628) portion of the molecule can also be chemically modified to introduce other functionalities.

Role in the Synthesis of PEGylated Compounds and Advanced Drug Delivery Systems

Polyethylene glycol (PEG) linkers are widely used in the development of advanced drug delivery systems to improve the pharmacokinetic properties of therapeutic agents. The process of attaching PEG chains, known as PEGylation, can enhance drug solubility, stability, and circulation time in the body.

The compound this compound can be considered a precursor to PEGylated molecules. The bromoethoxyethyl moiety can be viewed as a short PEG chain with a reactive handle. As seen with analogous structures like N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamide, the bromo group allows for its incorporation into larger molecules, a key step in PEGylation. This functionality makes it a candidate for synthesizing customized PEG linkers for use in targeted drug delivery and the development of novel therapeutic conjugates.

Intermediate in the Preparation of Diverse Heterocyclic Systems

The bifunctional nature of this compound lends itself to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

The role of this compound as an intermediate in the preparation of nitroimidazole derivatives is not extensively documented in the available scientific literature. Synthetic routes to nitroimidazoles typically involve the nitration of imidazole rings or the construction of the ring from acyclic precursors, and the specific use of this compound in these pathways has not been described in the searched sources.

There is no evidence in the reviewed literature to suggest that this compound is used as an intermediate in the construction of melatonin analogues. The synthesis of certain brominated melatonin derivatives, such as 2-bromomelatonin, involves the direct bromination of melatonin itself, rather than the use of this compound as a precursor. Similarly, its application in the synthesis of naphthyl(ethyl)acetamides is not described in the available scientific literature.

While the flexible ethoxyethyl chain in this compound could theoretically serve as a component in the construction of macrocyclic structures like crown ethers, its specific application for this purpose is not detailed in the current body of scientific literature. The synthesis of crown ethers typically involves the cyclization of oligoethylene glycols with various linking units, and the direct incorporation of this compound into these architectures has not been reported.

Contributions to the Development of Functional Organic Materials and Molecular Probes

The potential for this compound to contribute to the development of functional organic materials and molecular probes lies in its ability to act as a linker or building block. The reactive bromide allows for its attachment to chromophores, fluorophores, or other functional moieties. However, specific examples of its use in the synthesis of such materials or probes are not described in the available literature.

Interactive Data Table of Related Research Findings

Application Area Compound Mentioned Key Finding Source
Bioconjugation/PEGylationN-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamideDescribed as a heterobifunctional PEG linker where the bromide can be replaced by nucleophiles.BOC Sciences

Future Directions and Emerging Research Avenues for N 2 2 Bromoethoxy Ethyl Acetamide

Development of Novel and Sustainable Synthetic Routes, Including Flow Chemistry and Green Chemistry Approaches

The pursuit of more environmentally benign and efficient chemical manufacturing has led to the development of green chemistry and flow chemistry methodologies. While specific research on the sustainable synthesis of N-[2-(2-bromoethoxy)ethyl]acetamide is not yet widely published, the principles of these fields suggest promising future directions.

Green Chemistry Approaches:

Traditional syntheses of similar bromo- and acetamido-containing compounds often involve multi-step processes with hazardous reagents and solvents. orgsyn.orgorgsyn.org Green chemistry aims to mitigate these issues by focusing on principles such as atom economy, use of renewable feedstocks, and avoidance of toxic substances. rsc.org Future research could focus on developing a synthesis for this compound that utilizes greener solvents, such as 2-methyltetrahydrofuran, as alternatives to more hazardous options like dichloromethane. uc.pt The use of catalytic processes, potentially with recyclable catalysts like Nafion-H, could also improve the sustainability of its production. rsc.org

A potential green synthesis route could involve the reaction of safer starting materials under milder conditions. For instance, exploring enzymatic catalysis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. The synthesis of N-ethylacetamide using a solid catalyst composed of Al2O3 and SiO2 highlights a step towards more sustainable processes for related compounds. fcchemicals.com

Flow Chemistry:

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govthieme-connect.de The synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated using flow chemistry, often involving telescoped multi-step reactions. uc.ptnih.gov

A future flow synthesis of this compound could be designed to improve yield and purity while minimizing reaction time and waste. For example, a packed-bed reactor with a suitable solid-supported reagent could be employed for the bromination step, followed by an in-line purification module. This approach would allow for a continuous and controlled production process.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

FeatureConventional Batch Synthesis (Inferred)Potential Flow Chemistry Synthesis
Reaction Vessel Large round-bottom flasksSmall-diameter tubing, microreactors
Heat Transfer Inefficient, potential for hotspotsHighly efficient, precise temperature control
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes, enhanced containment
Scalability Difficult, requires process redesignEasier, by running the system for longer
Process Control Manual or semi-automatedFully automated with in-line monitoring

Exploration of Catalytic Applications and Processes Utilizing this compound as a Ligand or Substrate

The functional groups present in this compound make it an interesting candidate for applications in catalysis, either as a ligand to a metal center or as a substrate in a catalytic transformation.

As a Ligand:

The acetamido group and the ether oxygen in this compound have the potential to coordinate with metal ions. This could allow the molecule to act as a bidentate or even a tridentate ligand in various catalytic systems. The synthesis of novel metal complexes with this ligand could lead to catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The specific arrangement of the donor atoms could influence the selectivity and activity of the resulting catalyst.

As a Substrate:

The bromine atom in this compound is a reactive handle that can participate in numerous catalytic reactions. For example, it could serve as a substrate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of a wide variety of substituents. This would open up pathways to a diverse library of derivatives with potential applications in medicinal chemistry and materials science. Furthermore, the development of catalytic methods for the amination or etherification of the bromo group would provide efficient routes to other functionalized molecules.

Table 2: Potential Catalytic Reactions Involving this compound

Reaction TypeRole of this compoundPotential Products
Suzuki Coupling SubstrateAryl- or heteroaryl-substituted derivatives
Heck Reaction SubstrateAlkenyl-substituted derivatives
Sonogashira Coupling SubstrateAlkynyl-substituted derivatives
Buchwald-Hartwig Amination SubstrateAmino-substituted derivatives
Williamson Ether Synthesis SubstrateEther-linked derivatives
Coordination to Metal Center LigandNovel metal complexes with catalytic activity

Integration into Advanced Materials Science, Including Polymer Chemistry and Supramolecular Assemblies

The bifunctional nature of this compound makes it a valuable monomer or functionalizing agent for the creation of advanced materials.

Polymer Chemistry:

This compound can be considered a heterobifunctional PEG linker, which is a class of molecules used to connect different chemical entities. The bromo group can be converted to a polymerizable group, or it can serve as an initiator for certain types of polymerization. The acetamido group, on the other hand, can be hydrolyzed to a primary amine, which can then be used for further functionalization or to initiate other types of polymerization.

This dual functionality allows for the synthesis of well-defined block copolymers, graft copolymers, and functionalized polymers. For instance, the bromo group could initiate the atom transfer radical polymerization (ATRP) of a monomer like methyl methacrylate, and the resulting polymer could then be further modified at the acetamido end. These polymers could find applications in drug delivery, tissue engineering, and as advanced coatings.

Supramolecular Assemblies:

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The acetamido group in this compound is capable of forming hydrogen bonds, which are key interactions in the formation of supramolecular structures. By attaching different functional groups to the bromo-end of the molecule, it is possible to design and synthesize molecules that can self-assemble into complex architectures like micelles, vesicles, or gels. These self-assembled materials could have applications in areas such as controlled release, sensing, and catalysis.

Application in Chemoinformatics and High-Throughput Synthesis Platforms

Chemoinformatics:

Chemoinformatics involves the use of computational methods to analyze chemical information. The properties of this compound, such as its predicted octanol-water partition coefficient (XlogP) and collision cross-section, can be calculated and used to build predictive models for the behavior of related compounds. uni.lu As more derivatives of this molecule are synthesized and their biological activities are tested, this data can be used to develop quantitative structure-activity relationship (QSAR) models. These models can then guide the design of new molecules with improved properties.

High-Throughput Synthesis:

High-throughput synthesis (HTS) platforms are used to rapidly generate large libraries of compounds for screening in drug discovery and materials science. The reactive nature of the bromo group in this compound makes it an ideal scaffold for HTS. By reacting it with a diverse set of nucleophiles in a parallel fashion, a large library of derivatives can be quickly synthesized. This approach would be particularly useful for exploring the structure-activity relationships of a new class of compounds based on this scaffold. The use of robotic liquid handlers and automated purification systems would further accelerate this process.

Table 3: Chemoinformatic Properties of this compound

PropertyValueSource
Molecular Formula C6H12BrNO2 bldpharm.com
Molecular Weight 210.07 g/mol bldpharm.com
CAS Number 1540468-59-4 bldpharm.com
Predicted XlogP --
Predicted Collision Cross Section --

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-bromoethoxy)ethyl]acetamide, and what analytical methods validate its purity?

  • Methodology : React 2-(2-bromoethoxy)ethylamine with acetic anhydride in a 1:1 molar ratio under anhydrous conditions. Purify via recrystallization or column chromatography. Validate purity using ¹H/¹³C NMR (to confirm acetamide formation and bromoethoxy chain integrity) and FTIR (amide C=O stretch at ~1650–1700 cm⁻¹). HPLC-MS ensures absence of unreacted starting materials .

Q. How does the bromoethoxy moiety influence the compound’s physicochemical properties?

  • Methodology : Measure logP (octanol-water partition coefficient) to assess lipophilicity. Compare with analogs (e.g., hydroxyethoxy or iodoethoxy derivatives) to isolate bromine’s impact. Use UV-Vis spectroscopy to study electronic effects and DSC/TGA for thermal stability analysis .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Conduct enzyme inhibition assays (e.g., proteases or kinases) using spectrophotometric readouts. For antimicrobial screening, use broth microdilution (MIC determination against Gram+/− bacteria). Include positive controls (e.g., known inhibitors/antibiotics) and triplicate replicates .

Q. What are the optimal storage conditions to prevent degradation?

  • Methodology : Store in amber vials at −20°C under inert gas (argon). Monitor degradation via HPLC over 6 months; bromoalkanes are prone to hydrolysis. Compare with NIST stability data for related brominated acetamides .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity as an alkylating agent?

  • Methodology : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic sites. Simulate nucleophilic attack (e.g., by glutathione) to assess kinetic parameters. Validate with LC-MS/MS to detect covalent adducts in vitro .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Methodology : Systematically compare SAR using analogs (e.g., iodoethoxy, chloroethoxy). Test in parallel under standardized conditions (e.g., IC₅₀ in HeLa cells). Use meta-analysis of PubChem/ChemBL data to identify confounding variables (e.g., assay type, cell line) .

Q. How does the compound interact with membrane proteins in molecular docking studies?

  • Methodology : Use AutoDock Vina to dock into GPCRs (e.g., β2-adrenergic receptor). Parameterize the bromine atom with van der Waals radii from the Cambridge Structural Database. Validate with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs quantify degradation products under physiological conditions?

  • Methodology : Incubate in PBS (pH 7.4, 37°C) and analyze aliquots at 0/24/48h via LC-HRMS . Identify hydrolyzed products (e.g., 2-(2-hydroxyethoxy)ethylacetamide) and bromine displacement by chloride. Compare with GC-MS headspace analysis for volatile byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.